4-Azido-9-benzyl-1-oxa-9-azaspiro[5.5]undecane hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-9-benzyl-1-oxa-9-azaspiro[5.5]undecane hydrochloride typically involves a multi-step process. One common approach is based on the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step.
Industrial Production Methods
the Prins cyclization reaction remains a key method for its laboratory-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Azido-9-benzyl-1-oxa-9-azaspiro[5.5]undecane hydrochloride can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
4-Azido-9-benzyl-1-oxa-9-azaspiro[5.5]undecane hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4-Azido-9-benzyl-1-oxa-9-azaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this transporter protein, which is essential for the survival of Mycobacterium tuberculosis . This disruption leads to the inhibition of bacterial growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
9-Benzyl-1-oxa-9-azaspiro[5.5]undecane: This compound shares the same spirocyclic scaffold but lacks the azido group.
3-Oxa-9-azaspiro[5.5]undecane: Another similar compound with a different substitution pattern.
Uniqueness
The presence of the azido group in 4-Azido-9-benzyl-1-oxa-9-azaspiro[5.5]undecane hydrochloride distinguishes it from other similar compounds. This functional group imparts unique reactivity and potential biological activity, making it a valuable compound for research and development .
Biological Activity
4-Azido-9-benzyl-1-oxa-9-azaspiro[5.5]undecane hydrochloride is a synthetic compound that belongs to the class of spirocyclic amines. Its unique structure combines nitrogen and oxygen heteroatoms within a spirocyclic framework, which contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C16H23N3O2
- Molecular Weight : 289.38 g/mol
- IUPAC Name : this compound
Biological Activity Overview
This compound exhibits a range of biological activities, primarily as an enzyme inhibitor and a potential therapeutic agent for various diseases.
The compound's mechanism of action is largely attributed to its ability to interact with specific protein targets. For instance, it has been identified as an inhibitor of soluble epoxide hydrolase (sEH), which plays a critical role in the metabolism of bioactive lipids involved in inflammation and pain pathways. By inhibiting sEH, the compound may enhance the levels of protective epoxyeicosatrienoic acids (EETs), leading to anti-inflammatory effects .
Therapeutic Applications
Research indicates several potential therapeutic applications for this compound:
- Chronic Kidney Disease : Studies have shown that derivatives of spirocyclic compounds can effectively lower serum creatinine levels in rat models of chronic kidney disease . This suggests that similar compounds may hold promise in treating renal disorders.
- Cardiovascular Diseases : The modulation of lipid metabolism through sEH inhibition may also provide cardiovascular benefits by reducing hypertension and promoting vascular health .
- Pain Management : Given its anti-inflammatory properties, this compound could be explored as a novel analgesic agent .
Case Studies
Several studies have highlighted the efficacy and safety profile of spirocyclic compounds similar to this compound:
Properties
IUPAC Name |
4-azido-9-benzyl-1-oxa-9-azaspiro[5.5]undecane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O.ClH/c17-19-18-15-6-11-21-16(12-15)7-9-20(10-8-16)13-14-4-2-1-3-5-14;/h1-5,15H,6-13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNAMABVGIJCFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)CC3=CC=CC=C3)CC1N=[N+]=[N-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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